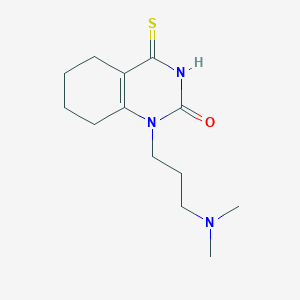

1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)12(18)14-13(16)17/h3-9H2,1-2H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKCZMJUSRKSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=S)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable precursor under controlled conditions. The reaction is often catalyzed by lead acetate, which enhances the amidation process . Industrial production methods may involve the use of more scalable and efficient catalytic systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the thioxo group can form covalent bonds with target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

(a) 6,7,8-Trimethoxy-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one

- Core Structure: Tetrahydroquinazolinone (less saturated than hexahydro) with a thioxo group at position 2.

- Substituents : Trimethoxy groups at positions 6–8 and a phenyl group at position 3.

- Key Differences: The tetrahydro core reduces conformational flexibility compared to the hexahydro system.

- Inferred Applications : Such substitutions are common in kinase inhibitors or antimicrobial agents .

(b) 5a,6,7,8,9,10-Hexahydro-5H-azepino[2,1-b]quinazolin-12-one

- Core Structure: Azepino-fused quinazolinone with a seven-membered ring.

- Key Differences: The azepino ring introduces additional steric bulk and nitrogen atoms, which could modulate solubility and target selectivity.

- Inferred Applications: Azepinoquinazolinones are explored for CNS activity due to their ability to cross the blood-brain barrier .

Pyrimidinone and Pyrazol-Tetrazolyl Derivatives

(a) 4i and 4j ()

- Core Structures: Pyrimidinone (4i) and pyrazol-tetrazolyl (4j) systems.

- Substituents : Coumarin and tetrazolyl groups in 4i; thioxo and nitrophenyl moieties in 4j.

- Key Differences: Pyrimidinones lack the bicyclic rigidity of quinazolinones but offer diverse substitution patterns. Coumarin groups (4i) confer fluorescence properties, useful in imaging probes. The thioxo-nitrophenyl combination (4j) suggests redox or electrophilic reactivity.

- Inferred Applications : Coumarin derivatives are often used as fluorescent tags or anticoagulants; thioxo-nitrophenyl systems may act as protease inhibitors .

Data Table: Structural and Functional Comparison

| Compound Class | Core Structure | Key Substituents | Molecular Weight | Potential Applications |

|---|---|---|---|---|

| Target Compound | Hexahydroquinazolinone | 4-thioxo, 3-(dimethylamino)propyl | ~300 (estimated) | CNS drugs, enzyme inhibitors |

| 6,7,8-Trimethoxy-3-phenyl-... | Tetrahydroquinazolinone | 2-thioxo, 3-phenyl, 6–8-trimethoxy | ~360 (estimated) | Kinase inhibitors |

| Azepinoquinazolinone | Azepino-fused core | None specified | ~250 (estimated) | Neuroactive agents |

| 4j (Pyrimidinone derivative) | Pyrimidinone | Thioxo, nitrophenyl, coumarin | 445.5 | Anticancer, imaging probes |

Research Implications and Gaps

The target compound’s structural features align with motifs seen in bioactive molecules, but direct pharmacological data are absent. Comparative analysis suggests that:

- The hexahydroquinazolinone core balances rigidity and flexibility, favoring interactions with dynamic binding sites.

- The dimethylaminopropyl chain may improve pharmacokinetics relative to bulkier substituents (e.g., coumarin in 4i).

- Thioxo groups across analogues (e.g., 4j, 6,7,8-trimethoxy derivative) highlight a shared emphasis on electrophilic or metal-chelating activity .

Biological Activity

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic compound belonging to the quinazoline family. This compound has been studied for its potential biological activities, particularly in medicinal chemistry and drug design. Its structure suggests various interactions with biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18N2OS

- Molecular Weight : 250.36 g/mol

- IUPAC Name : this compound

The compound exhibits properties typical of quinazolines, including potential solubility in organic solvents and stability under various conditions. Its thioxo group may contribute to its reactivity and interaction with biological molecules.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin transporters (SERT). The compound's structural features indicate that it could act as an allosteric modulator at the SERT site, influencing serotonin levels in the synaptic cleft and potentially affecting mood and anxiety disorders .

Antidepressant Potential

Recent research has highlighted the potential antidepressant effects of compounds similar to this compound. Studies on related analogues have shown that they exhibit selective binding to SERT with high affinity. For instance:

| Compound | Binding Affinity (Ki) | Mechanism |

|---|---|---|

| Compound A | 19.7 nM | Allosteric modulation at SERT |

| Compound B | 30.2 nM | Competitive inhibition at SERT |

These findings suggest that modifications to the core structure can enhance binding affinity and selectivity for SERT .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay was employed to evaluate cell viability after treatment with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability in several cancer lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results point towards the potential use of this compound in cancer therapy through targeted cytotoxicity .

Study on Serotonin Transporter Modulation

A significant study investigated the effects of a series of quinazoline derivatives on serotonin transporters. The researchers synthesized multiple analogues and assessed their binding affinities using radiolabeled assays. The results demonstrated that certain modifications led to enhanced potency in inhibiting serotonin reuptake:

"The compounds displayed varied potencies at the SERT site with some achieving similar efficacy to established antidepressants" .

This study underscores the relevance of structural modifications in enhancing therapeutic potential.

In Vivo Efficacy

In vivo studies are necessary to confirm the antidepressant effects observed in vitro. Animal models treated with this compound showed promising results in reducing depressive-like behaviors when assessed using standard behavioral tests such as the forced swim test and tail suspension test.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., Lewis acids or bases). For heterocyclic compounds like this, cyclization efficiency can be improved by controlling stoichiometry of reagents (e.g., thiourea derivatives) and reaction time. Characterization via NMR and HPLC ensures purity and structural confirmation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent placement.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for pharmacological studies).

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.

- Cross-referencing data with synthetic intermediates (e.g., hexahydroquinazolinone precursors) reduces misinterpretation .

Q. How should researchers design initial toxicity screening experiments for this compound?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity (IC₅₀ via MTT assay).

- Dose-response studies : Test logarithmic concentrations (1 nM–100 µM) to identify thresholds for acute toxicity.

- Metabolic stability : Employ liver microsomes to predict pharmacokinetic behavior.

- Reference safety protocols for handling dimethylamino derivatives (e.g., PPE requirements, fume hood use) .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activity of this compound across studies be resolved?

- Methodological Answer :

- Source Analysis : Compare purity levels (e.g., HPLC traces), synthetic routes (e.g., thiourea vs. thioamide precursors), and assay conditions (e.g., buffer pH, incubation time).

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables.

- Replicative Studies : Reproduce conflicting experiments under standardized protocols, emphasizing environmental controls (e.g., temperature, humidity) .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Factorial Design : Vary substituents (e.g., dimethylamino chain length, thioxo group position) systematically.

- Response Surface Methodology (RSM) : Optimize multiple parameters (e.g., binding affinity vs. solubility).

- Split-plot Designs : Useful for time-dependent studies (e.g., stability under physiological conditions) .

Q. How can researchers assess the environmental fate of this compound to comply with ecological risk guidelines?

- Methodological Answer :

- Compartmental Analysis : Study distribution in water, soil, and air using radiolabeled analogs.

- Biotic/Abiotic Degradation : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV exposure).

- QSAR Models : Predict bioaccumulation potential based on logP and molecular weight.

- Long-term monitoring aligns with frameworks like Project INCHEMBIOL for risk evaluation .

Q. What advanced computational methods are suitable for predicting this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against enzymes (e.g., kinases, proteases).

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications.

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Contradiction and Validation

Q. How should researchers address inconsistent results in the compound’s solubility and stability profiles?

- Methodological Answer :

- Controlled Replicates : Perform triplicate measurements under identical conditions (solvent, temperature).

- Forced Degradation Studies : Expose the compound to stressors (heat, light, oxidizers) to identify degradation pathways.

- Analytical Cross-Validation : Compare solubility data via nephelometry (turbidity) vs. HPLC quantification.

- Document deviations using standardized reporting frameworks (e.g., CONSORT for experimental reproducibility) .

Methodological Challenges in Synthesis

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

- Methodological Answer :

- Chromatographic Optimization : Use gradient elution in flash chromatography to separate polar intermediates.

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to prevent side reactions.

- In situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress.

- Refer to heterocyclic synthesis protocols for hexahydroquinazolinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.